4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound that features both aromatic and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves a multi-step process:
Formation of the hydrazone: This step involves the reaction of hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an appropriate acylating agent to introduce the hydroxy(phenyl)acetyl group.
Esterification: The final step involves the esterification of the acylated hydrazone with 3-bromobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but without the bromine atom.
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate: Similar structure with the bromine atom in a different position.
4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the 3-position of the benzoate group gives 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C22H17BrN2O4 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c23-18-8-4-7-17(13-18)22(28)29-19-11-9-15(10-12-19)14-24-25-21(27)20(26)16-5-2-1-3-6-16/h1-14,20,26H,(H,25,27)/b24-14+ |
InChI Key |
FTZGQPJFBNHYLX-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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